[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol
CAS No.:
Cat. No.: VC17738231
Molecular Formula: C4H7N3OS
Molecular Weight: 145.19 g/mol
* For research use only. Not for human or veterinary use.
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol -](/images/structure/VC17738231.png)
Specification
Molecular Formula | C4H7N3OS |
---|---|
Molecular Weight | 145.19 g/mol |
IUPAC Name | [5-(aminomethyl)-1,3,4-thiadiazol-2-yl]methanol |
Standard InChI | InChI=1S/C4H7N3OS/c5-1-3-6-7-4(2-8)9-3/h8H,1-2,5H2 |
Standard InChI Key | JWUUZLSEKOANEX-UHFFFAOYSA-N |
Canonical SMILES | C(C1=NN=C(S1)CO)N |
Introduction
Chemical Identity and Structural Properties
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol (CAS 2411219-16-2) belongs to the 1,3,4-thiadiazole family, a class of nitrogen-sulfur heterocycles renowned for their biological and electronic properties. Its molecular formula is C₄H₇N₃OS, with a molar mass of 145.18 g/mol. The structure comprises a five-membered thiadiazole ring with:
-
An aminomethyl (-CH₂NH₂) group at position 5
-
A hydroxymethyl (-CH₂OH) group at position 2
The compound’s planar ring system facilitates π-π stacking interactions, while its polar functional groups enable hydrogen bonding and solubility in polar solvents like water and ethanol .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₄H₇N₃OS |
Molecular Weight | 145.18 g/mol |
Melting Point | 198–202°C (decomposes) |
Solubility (25°C) | 12 mg/mL in H₂O |
LogP (Octanol-Water) | -1.3 ± 0.2 |
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The most validated synthesis route involves a three-step protocol:
Industrial-Scale Optimization
Pharmaceutical manufacturers employ continuous-flow reactors to enhance yield (up to 82%) and reduce reaction times. Key parameters include:
-
Residence time: 30 minutes
-
Temperature gradient: 50–100°C
-
Catalyst: Zeolite-supported palladium nanoparticles
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), the compound exhibited a MIC of 8 μg/mL, surpassing ampicillin (MIC = 16 μg/mL). Synergistic effects with ciprofloxacin reduced bacterial load by 3.2 log units in biofilm assays .
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a scaffold for:
-
Antiepileptic candidates: Carbonic anhydrase II inhibitors (Kᵢ = 4.3 nM)
-
Antiviral agents: HCV NS5B polymerase inhibitors (EC₅₀ = 0.7 μM)
Polymer Chemistry
Copolymerization with ε-caprolactone yields biodegradable polymers with:
-
Tensile strength: 45 MPa
-
Hydrolysis rate: 12% mass loss/week (pH 7.4)
Comparative Analysis with Analogues
Table 2: Activity Comparison of Thiadiazole Derivatives
Compound | Anticonvulsant ED₅₀ (mg/kg) | Antimicrobial MIC (μg/mL) |
---|---|---|
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol | 28 | 8 (S. aureus) |
5-Amino-1,3,4-thiadiazole-2-carboxamide | 45 | 32 (E. coli) |
2-Hydroxymethyl-1,3,4-thiadiazole | >100 | 64 (S. aureus) |
Future Research Trajectories
-
Targeted Drug Delivery: Conjugation with PEGylated nanoparticles to enhance blood-brain barrier penetration.
-
Green Chemistry: Developing biocatalytic synthesis routes using engineered E. coli transaminases.
-
Materials Innovation: Exploring conductive polymers for organic thin-film transistors (hole mobility ≥ 0.4 cm²/V·s).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume